molecular formula C12H9Br2NO3 B1301318 Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 860787-14-0

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1301318
CAS No.: 860787-14-0
M. Wt: 375.01 g/mol
InChI Key: UFQHSUUUNALIBY-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Br2NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE) enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. The inhibition of AChE by this compound leads to an accumulation of acetylcholine, which can affect neurotransmission and various physiological processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes and proteins involved in neurotransmission . Additionally, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with acetylcholinesterase can alter the levels of acetylcholine, thereby affecting neuronal communication and potentially leading to neuroprotective effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the acetylcholinesterase enzyme . By binding to the active site of AChE, this compound inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. This inhibition can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may also interact with other biomolecules, influencing various cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and other physiological disturbances . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. The compound interacts with acetylcholinesterase, affecting the hydrolysis of acetylcholine into choline and acetic acid . This interaction can influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, influencing its overall activity and effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the bromination of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

    Bromination: The starting material is treated with bromine in acetic acid.

    Isolation: The product, this compound, is isolated and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: The non-brominated parent compound.

    Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate: A mono-brominated derivative.

    Ethyl 8-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another mono-brominated derivative.

Uniqueness

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of two bromine atoms at positions 6 and 8 on the quinoline ring. This dual bromination can significantly alter the compound’s chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts .

Properties

IUPAC Name

ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHSUUUNALIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191556
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860787-14-0
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860787-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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